

"Spectroscopic comparison of 1-(3lodopropoxy)-4-methoxybenzene from different suppliers"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-(3-lodopropoxy)-4methoxybenzene

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Spectroscopic Comparison of 1-(3lodopropoxy)-4-methoxybenzene from Different Suppliers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the spectroscopic comparison of **1-(3-lodopropoxy)-4-methoxybenzene** sourced from various commercial suppliers. Due to the general lack of publicly available, direct comparative spectroscopic data from suppliers, this document presents a standardized methodology and representative data based on known spectral characteristics of the compound and its analogs. Researchers are encouraged to use the provided protocols to generate their own comparative data upon acquiring samples from different vendors.

Representative Spectroscopic Data

The following table summarizes the expected spectroscopic data for **1-(3-lodopropoxy)-4-methoxybenzene**. This data is compiled from publicly available spectral information for structurally related compounds and theoretical predictions. It serves as a baseline for comparison against experimentally obtained data from different suppliers.



| Spectroscopic Technique | Parameter | Expected Value/Observation |
|--|--------------------------------|-----------------------------------|
| ¹ H NMR (CDCl ₃ , 400 MHz) | Chemical Shift (δ) | ~ 6.85 (d, 2H, Ar-H ortho to OMe) |
| ~ 6.80 (d, 2H, Ar-H meta to OMe) | | |
| ~ 4.00 (t, 2H, -O-CH ₂ -) | _ | |
| ~ 3.78 (s, 3H, -OCH₃) | _ | |
| ~ 3.30 (t, 2H, -CH ₂ -I) | _ | |
| ~ 2.25 (quint, 2H, -CH ₂ -CH ₂ -CH ₂ -) | _ | |
| ¹³ C NMR (CDCl ₃ , 100 MHz) | Chemical Shift (δ) | ~ 159.0 (Ar-C-O) |
| ~ 153.0 (Ar-C) | | |
| ~ 115.0 (Ar-CH) | _ | |
| ~ 114.5 (Ar-CH) | _ | |
| ~ 67.0 (-O-CH ₂) | _ | |
| ~ 55.6 (-OCH ₃) | _ | |
| ~ 33.0 (-CH ₂ -CH ₂ -CH ₂ -) | _ | |
| ~ 2.5 (-CH ₂ -I) | | |
| FT-IR (ATR) | Wavenumber (cm ⁻¹) | ~ 2950-2850 (C-H stretch, alkyl) |
| ~ 1610, 1510, 1460 (C=C stretch, aromatic) | | |
| ~ 1240 (C-O-C stretch, aryl ether) | _ | |
| ~ 1030 (C-O-C stretch, alkyl ether) | _ | |



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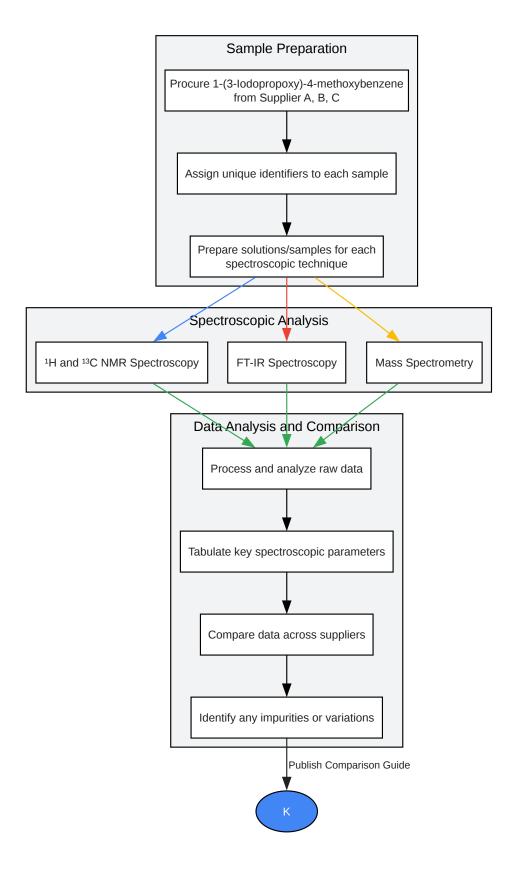


| ~ 600-500 (C-I stretch) | • | |
|---|-----|----------------------|
| Mass Spectrometry (EI) | m/z | 292 [M] ⁺ |
| 165 [M - I]+ | | |
| 123 [M - C₃H ₆ I] ⁺ | • | |

Experimental Workflow

The following diagram outlines the standardized workflow for a comprehensive spectroscopic comparison of **1-(3-lodopropoxy)-4-methoxybenzene** samples obtained from different suppliers. Adherence to this workflow ensures consistency and reliability of the comparative data.





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Caption: Experimental workflow for spectroscopic comparison.



Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. It is crucial to use consistent instrument parameters for all samples to ensure data comparability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of the 1-(3-lodopropoxy)-4-methoxybenzene sample from each supplier in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 90°
 - Spectral width: -2 to 12 ppm
- ¹³C NMR Acquisition:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled
 - Spectral width: -10 to 220 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the ¹H spectra to the TMS peak at 0.00 ppm and the ¹³C spectra to the CDCl₃ residual peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy



- Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
- · Data Acquisition:
 - Spectral range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of scans: 32
- Data Processing: Perform a background scan using a clean, empty ATR crystal before each sample measurement. The resulting spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Preparation: Prepare a dilute solution of each sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Injector temperature: 250°C
 - Oven program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
 - Carrier gas: Helium
- MS Conditions:
 - Ionization mode: Electron Ionization (EI)



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Ionization energy: 70 eV

Mass range: 40-500 m/z

Data Analysis: Identify the molecular ion peak and major fragmentation patterns. Compare
the retention times and mass spectra of the samples from different suppliers to check for
purity and consistency.

• To cite this document: BenchChem. ["Spectroscopic comparison of 1-(3-lodopropoxy)-4-methoxybenzene from different suppliers"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032891#spectroscopic-comparison-of-1-3-iodopropoxy-4-methoxybenzene-from-different-suppliers]

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